

# Application Notes and Protocols: Disodium Citrate in Food Science Research

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## Compound of Interest

Compound Name: *Disodium citrate*

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These application notes provide a comprehensive overview of the multifaceted roles of **disodium citrate** in food science research. This document details its primary functions as an emulsifier, sequestrant, pH buffering agent, and stabilizer, supported by quantitative data and detailed experimental protocols for practical application in a laboratory setting.

## Core Functions and Applications

**Disodium citrate** ( $\text{Na}_2\text{C}_6\text{H}_6\text{O}_7$ ), also known as disodium hydrogen citrate, is a sodium salt of citric acid widely utilized in the food industry.[1] Its key functionalities stem from its chemical structure, which allows it to interact with various components in food systems.

- **Emulsifying Agent:** **Disodium citrate** is instrumental in creating and stabilizing emulsions, particularly in dairy products like processed cheese.[2][3] It prevents the separation of fat and protein by binding to calcium ions in the cheese, which helps to solubilize the protein and increase its hydration.[4][5] This action facilitates the emulsification of fat and imparts a smooth, meltable texture to the final product.[2]
- **Sequestrant (Chelating Agent):** As a chelating agent, **disodium citrate** binds with metal ions, such as calcium and iron.[6] This sequestration is crucial in preventing unwanted chemical reactions that can lead to product degradation, such as discoloration and spoilage.[3][6] In beverages, it helps to maintain flavor stability and in processed meats, it contributes to color retention.[7]

- pH Buffering Agent: **Disodium citrate** helps to regulate and maintain a stable pH in a variety of food products.[6] In carbonated beverages, it is used to adjust tartness and maintain the desired acidity, contributing to the overall flavor profile.[8] Its buffering capacity is also important in jams, jellies, and other preserved foods to control microbial growth and ensure product safety.[3]
- Stabilizer: In products like UHT (Ultra-High Temperature) milk, **disodium citrate** acts as a stabilizer by reducing sediment formation.[9][10] It achieves this by sequestering calcium ions, which can otherwise contribute to the aggregation of proteins and lead to sedimentation during heat treatment and storage.[9][10]

## Quantitative Data on Disodium Citrate Applications

The following tables summarize quantitative data on the use of **disodium citrate** in various food science applications, extracted from research and patent literature.

Table 1: **Disodium Citrate** in Processed Cheese

Parameter	Concentration of Disodium Citrate	Observation	Reference
Emulsification	0.75 g/100g or higher	Necessary to form a homogeneous and stable processed cheese.	[11]
pH Adjustment	-	The pH of the liquid sodium citrate solution is preferably below 8.0, more preferably below 7.0, and most preferably below 6.0 for optimal use in processed cheese.	[4]
Regulatory Limit	< 3% by weight of the final product	Maximum allowable concentration of citrates in processed dairy products according to U.S. Government regulations.	[4]

Table 2: **Disodium Citrate** in UHT Milk

Parameter	Concentration of Disodium Citrate	Observation	Reference
Sediment Reduction	0.025% - 0.1% (as part of a stabilizer blend)	Decreased sediment volume in UHT-processed goat's milk.	[10]
Ionic Calcium Reduction	Addition of trisodium citrate (TSC)	Reduced ionic calcium, which is correlated with reduced sediment formation.	[9][10]
Regulatory Limit (for trisodium citrate)	0.02%	Maximum permitted addition in the production of UHT milk.	[12]

Table 3: **Disodium Citrate** in Beverages

Parameter	Concentration of Citrate	Observation	Reference
Plaque pH Reduction	0.1%, 0.2%, and 0.4% in 10% sucrose solutions	Significantly less pH drop in dental plaque compared to a 10% sucrose solution alone, suggesting a reduction in cariogenic potential.	[8]

Table 4: **Disodium Citrate** in Whey Protein Emulsions

Parameter	Concentration of Citrate	Observation	Reference
Emulsion Stability	> 5 mM	Prevented droplet aggregation in whey protein isolate (WPI)-stabilized oil-in-water emulsions containing 10 mM CaCl <sub>2</sub> .	[13]

## Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of **disodium citrate** in food science applications.

### Protocol 1: Evaluation of Emulsifying Properties of Disodium Citrate in a Model Processed Cheese System

Objective: To determine the minimum concentration of **disodium citrate** required to form a stable oil-in-water emulsion representative of processed cheese.

Materials:

- Rennet casein
- Vegetable oil
- **Disodium citrate**
- Distilled water
- Blender or homogenizer
- Microscope with camera
- Centrifuge

Procedure:

- Prepare a series of **disodium citrate** solutions in distilled water at varying concentrations (e.g., 0.5%, 0.75%, 1.0%, 1.5%, 2.0% w/w).
- Disperse a fixed amount of rennet casein (e.g., 20% w/w) in each **disodium citrate** solution.
- Heat the mixture to 80°C with constant stirring until the casein is fully hydrated.
- Slowly add a fixed amount of pre-heated vegetable oil (e.g., 30% w/w) to the casein solution while homogenizing at high speed for 5 minutes to form an emulsion.
- Cool the emulsion to room temperature.
- Emulsion Stability Analysis:
  - Microscopy: Observe a small sample of each emulsion under a microscope. A stable emulsion will show small, uniformly distributed fat globules. An unstable emulsion will show large, coalesced fat globules.
  - Centrifugation: Centrifuge a sample of each emulsion at 3000 x g for 15 minutes. Measure the height of the separated cream layer. A smaller cream layer indicates a more stable emulsion.

## Protocol 2: Determination of the pH Buffering Capacity of Disodium Citrate in a Beverage System

Objective: To quantify the buffering capacity of **disodium citrate** in an acidic beverage model.

Materials:

- **Disodium citrate**
- Citric acid
- Distilled water
- 0.1 M Sodium Hydroxide (NaOH) solution
- pH meter

- Burette
- Magnetic stirrer and stir bar

#### Procedure:

- Prepare a 0.1 M citric acid solution in distilled water to simulate an acidic beverage.
- Prepare a series of test solutions by adding varying concentrations of **disodium citrate** (e.g., 0.05 M, 0.1 M, 0.2 M) to the citric acid solution. A control solution will contain only citric acid.
- Place 100 mL of the control solution in a beaker with a magnetic stir bar and measure the initial pH.
- Titrate the solution with 0.1 M NaOH, adding small increments (e.g., 0.5 mL) and recording the pH after each addition until the pH reaches a target value (e.g., pH 7.0).
- Repeat the titration for each of the test solutions containing **disodium citrate**.
- Data Analysis: Plot the pH versus the volume of NaOH added for each solution. The buffering capacity is determined by the volume of NaOH required to cause a significant change in pH. A solution with higher buffering capacity will require a larger volume of NaOH to change its pH.

## Protocol 3: Assessment of Sequestrant Activity of Disodium Citrate in Preventing Browning of Apple Slices

Objective: To evaluate the effectiveness of **disodium citrate** in preventing enzymatic browning of fresh-cut apples by chelating metal ions that act as cofactors for polyphenol oxidase (PPO).

#### Materials:

- Apples (e.g., 'Granny Smith' variety)
- **Disodium citrate**
- Ascorbic acid (as a positive control)

- Distilled water
- Colorimeter or a digital camera and image analysis software
- Knife and cutting board

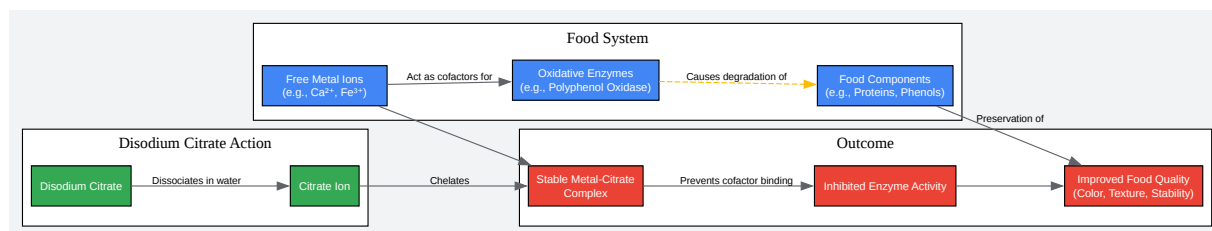
#### Procedure:

- Prepare the following treatment solutions:
  - Control: Distilled water
  - Positive Control: 1% (w/v) Ascorbic acid solution
  - Test Solutions: 0.5%, 1.0%, and 2.0% (w/v) **Disodium citrate** solutions.
- Wash and dry the apples. Cut the apples into uniform slices (e.g., 1 cm thick).
- Immediately immerse the apple slices in the respective treatment solutions for 2 minutes.
- Remove the slices from the solutions and place them on a tray at room temperature.
- Color Measurement:
  - Measure the color of the apple slices at regular intervals (e.g., 0, 1, 2, 4, and 24 hours) using a colorimeter to obtain  $L^*$  (lightness),  $a^*$  (redness/greenness), and  $b^*$  (yellowness/blueness) values.
  - Alternatively, take standardized digital photographs at each time point and analyze the images for changes in browning using image analysis software.
- Data Analysis: Calculate the change in  $L^*$  value ( $\Delta L^*$ ) or the browning index over time for each treatment. A smaller change indicates better inhibition of browning.

## Visualizations: Mechanisms and Workflows

### Mechanism of Action: Disodium Citrate as a Sequestrant

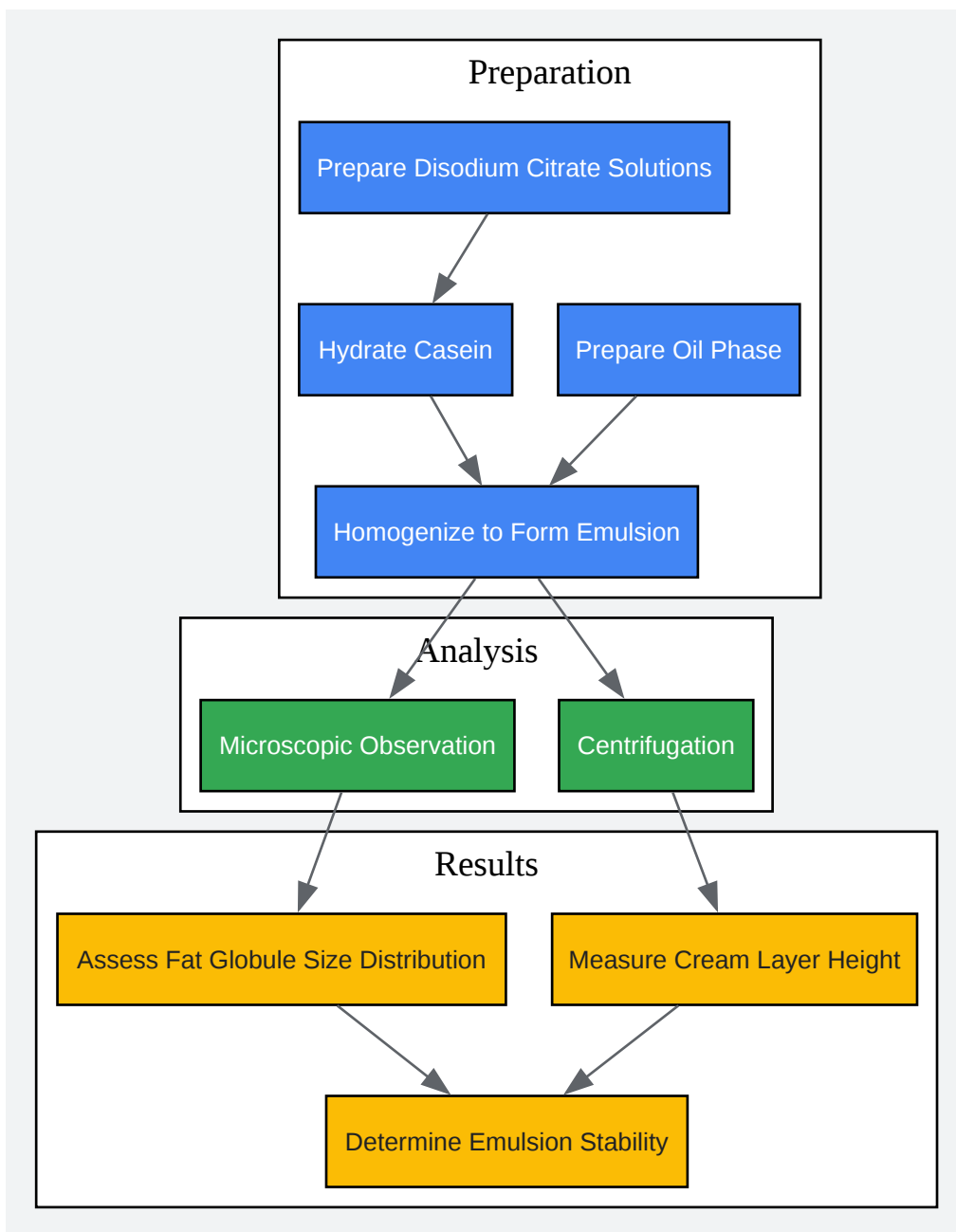




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Caption: Mechanism of **disodium citrate** as a sequestrant in food systems.

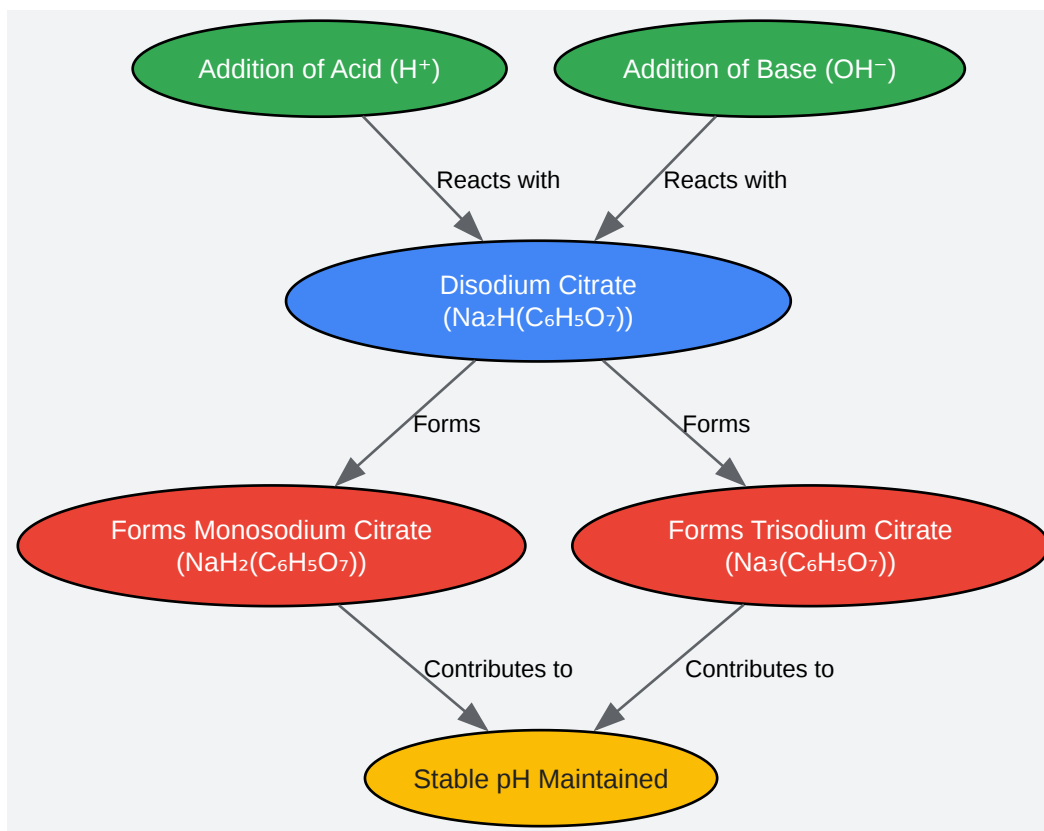
## Experimental Workflow: Emulsion Stability Analysis



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Caption: Workflow for evaluating the emulsifying properties of **disodium citrate**.

## Logical Relationship: pH Buffering Action



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